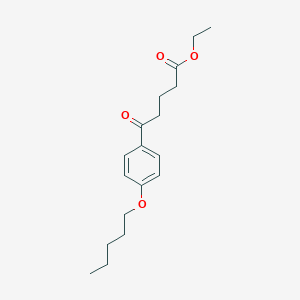

Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate

Description

Contextualization of Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate within Valerate (B167501) Ester Chemistry

This compound belongs to the family of valerate esters. Valerate esters are derivatives of valeric acid (also known as pentanoic acid), a five-carbon carboxylic acid. youtube.comlibretexts.org These esters are known for a variety of applications, often characterized by pleasant, fruity odors which leads to their use as flavoring and fragrance agents. youtube.com

The specific compound, this compound, is a more complex, substituted valerate. Its name precisely describes its structure:

Ethyl: Refers to the ethyl group (-CH₂CH₃) attached to the oxygen of the ester.

valerate: Indicates a five-carbon chain forming the backbone of the ester.

5-oxo: Specifies a ketone functional group (C=O) located at the fifth carbon of that chain.

5-(4-pentyloxyphenyl): Denotes that the fifth carbon is also attached to a phenyl (benzene) ring, which itself is substituted at the fourth position with a pentyloxy group (-O(CH₂)₄CH₃).

This compound is classified as a δ-keto ester (or 5-keto ester), as the ketone is on the delta-carbon relative to the ester's carbonyl carbon. This 1,5-dicarbonyl relationship is key to its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₆O₄ |

| Molecular Weight | 306.40 g/mol |

| Structure | Aromatic δ-Keto Ester |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 9 |

General Principles of 1,5-Dicarbonyl Compounds in Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. For 1,5-dicarbonyl compounds like this compound, the primary retrosynthetic disconnection is a reverse of the Michael addition reaction. byjus.comlkouniv.ac.inmasterorganicchemistry.com

The Michael addition is the conjugate addition of a nucleophile (the Michael donor, often an enolate) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comewa.pub Therefore, to disconnect a 1,5-dicarbonyl compound, the bond between the α- and β-carbons relative to one carbonyl group (or the γ- and δ-carbons relative to the other) is cleaved.

Applying this to this compound, the logical disconnection occurs between C3 and C4 of the valerate chain. This reveals two precursor synthons:

An acyl anion synthon at C4, which corresponds to a nucleophilic reagent like an ester enolate. The synthetic equivalent for this is typically an ester such as ethyl acetate.

An α,β-unsaturated ketone synthon , where the phenyl group is attached to the carbonyl. The synthetic equivalent is an aryl vinyl ketone, specifically 1-(4-pentyloxyphenyl)prop-2-en-1-one.

This retrosynthetic pathway suggests that a practical forward synthesis would involve the base-catalyzed Michael addition of ethyl acetate's enolate to the appropriately substituted aryl vinyl ketone.

Historical and Contemporary Relevance of Substituted Aryl Valerate Esters in Fine Chemical Synthesis

Substituted aryl valerate esters, and more broadly aryl keto-esters, are significant intermediates in the synthesis of fine chemicals and complex organic molecules. aurigeneservices.com The presence of both an aromatic ring and two distinct carbonyl functionalities provides multiple reaction sites for building molecular complexity.

Historically, methods like the Friedel-Crafts acylation have been used to generate aryl ketones, which can then be elaborated into more complex structures. rsc.orgnih.gov In a contemporary context, these compounds serve as precursors for a wide range of molecular scaffolds. For instance, 1,5-dicarbonyl compounds are classic precursors for the synthesis of six-membered heterocyclic rings like pyridines through condensation with ammonia (B1221849) or its derivatives.

The specific structural motifs in this compound are relevant in medicinal chemistry and materials science. The substituted aryl ketone is a common feature in many pharmacologically active molecules. The long pentyloxy chain provides lipophilicity, which can be a desirable property in drug design for modulating solubility and membrane permeability. The ester group can be hydrolyzed to a carboxylic acid or converted to an amide, offering further points for chemical diversification. Therefore, molecules of this class are not typically end-products themselves but are valued as versatile building blocks for constructing larger, more functionalized target molecules.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-oxo-5-(4-pentoxyphenyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-3-5-6-14-22-16-12-10-15(11-13-16)17(19)8-7-9-18(20)21-4-2/h10-13H,3-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGFBDKHVOJADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577551 | |

| Record name | Ethyl 5-oxo-5-[4-(pentyloxy)phenyl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138247-19-5 | |

| Record name | Ethyl 5-oxo-5-[4-(pentyloxy)phenyl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Oxo 5 4 Pentyloxyphenyl Valerate

Retrosynthetic Strategies for the 5-Oxo-5-arylvalerate Scaffold

Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. This process involves breaking bonds (disconnections) and converting functional groups to identify potential synthetic routes.

Disconnection Approaches at the Keto Functionality

The central feature of the 5-oxo-5-arylvalerate scaffold is the ketone group that links the aromatic ring to the valerate (B167501) chain. Disconnection at this point is a primary strategy.

Friedel-Crafts Acylation Disconnection: The most common disconnection for an aryl ketone is at the bond between the aromatic ring and the carbonyl carbon. This leads to a Friedel-Crafts acylation strategy. The synthons generated are a 4-pentyloxyphenyl cation (or equivalent) and an acyl anion corresponding to the ethyl 5-oxovalerate portion. In practice, this translates to using pentyloxybenzene as the aromatic substrate and a suitable acylating agent like ethyl 5-(chloroformyl)pentanoate or glutaric anhydride (B1165640) (which would require subsequent steps).

Organometallic Reagent Disconnection: An alternative disconnection breaks the same bond but considers a reversal of polarity. This approach involves a 4-pentyloxyphenyl nucleophile (an organometallic reagent like a Grignard or organolithium species) and an electrophilic five-carbon chain. For instance, reacting 4-pentyloxyphenylmagnesium bromide with an activated derivative of ethyl 5-oxovalerate, such as a Weinreb amide, could form the ketone.

| Disconnection Strategy | Key Reactant 1 (Aryl) | Key Reactant 2 (Chain) | Corresponding Reaction |

| Friedel-Crafts Type | Pentyloxybenzene | Ethyl 5-(chloroformyl)pentanoate | Friedel-Crafts Acylation |

| Organometallic Type | 4-Pentyloxyphenylmagnesium bromide | Ethyl 5-(N-methoxy-N-methylamino)-5-oxopentanoate (Weinreb Amide) | Nucleophilic Acyl Substitution |

Strategies for Constructing the 4-Pentyloxyphenyl Moiety

The 4-pentyloxyphenyl group is an ether. The most logical disconnection is at the ether's C-O bond. This leads back to a phenol (B47542) and a pentyl group. This retrosynthetic step points directly to the Williamson ether synthesis as a key construction method. youtube.comwikipedia.org The two possible disconnections are:

Aryl C-O Bond Break: This leads to a 4-hydroxyphenyl precursor and a pentyl electrophile (e.g., 1-bromopentane). This is the preferred route as phenoxides are excellent nucleophiles and primary alkyl halides are ideal substrates for SN2 reactions. libretexts.orgmasterorganicchemistry.com

Alkyl C-O Bond Break: This would involve a pentyloxide nucleophile and an aryl halide. This is generally less favorable because nucleophilic aromatic substitution requires harsh conditions or specific activating groups on the aromatic ring.

Therefore, the most viable retrosynthetic precursor for the 4-pentyloxyphenyl moiety is a 4-substituted phenol, such as ethyl 4-hydroxybenzoate (B8730719) or a similar compound that can be elaborated into the final structure.

Forward Synthesis Approaches

Acylation Reactions for Ketone Formation

The formation of the aryl ketone is a critical step. Friedel-Crafts acylation is a widely used and effective method for this transformation. organic-chemistry.org

In a typical procedure, pentyloxybenzene is reacted with an acylating agent in the presence of a Lewis acid catalyst. One common acylating agent is glutaric anhydride. This reaction forms 4-oxo-4-(4-pentyloxyphenyl)butanoic acid. The resulting carboxylic acid must then be esterified to yield the final product.

Alternatively, to install the ester and ketone in one step, a derivative of ethyl glutarate, such as ethyl 5-chloro-5-oxopentanoate (ethyl glutaryl chloride), can be used. mdpi.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or nitrobenzene (B124822) with a Lewis acid catalyst.

Table of Common Lewis Acids for Friedel-Crafts Acylation:

| Catalyst | Formula | Typical Conditions |

|---|---|---|

| Aluminum Chloride | AlCl₃ | Anhydrous, often in chlorinated solvents |

| Iron(III) Chloride | FeCl₃ | Milder than AlCl₃, can be used for activated rings |

| Zinc Chloride | ZnCl₂ | Mild Lewis acid, requires higher temperatures |

The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from the acyl chloride and Lewis acid, attacks the electron-rich pentyloxybenzene ring. libretexts.org

Esterification Techniques for the Ethyl Valerate Moiety

If the synthesis route proceeds through the carboxylic acid intermediate, 5-oxo-5-(4-pentyloxyphenyl)valeric acid, a subsequent esterification step is required.

The most common method for this transformation is the Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemguide.co.uk The reaction is an equilibrium process, and using excess alcohol helps to drive it towards the ester product. masterorganicchemistry.com

Other methods can also be employed, particularly under milder conditions. For example, the carboxylic acid can be reacted with an alkylating agent like ethyl iodide in the presence of a non-nucleophilic base such as potassium carbonate. Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can facilitate the ester formation from the acid and alcohol at room temperature. organic-chemistry.org

Table of Common Esterification Methods:

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible, requires heat, simple reagents. chemguide.co.uk |

| Alkylation of Carboxylate | Carboxylic Acid, Base (e.g., K₂CO₃), Alkyl Halide | Irreversible, mild conditions. |

Etherification of the Phenyl Ring (e.g., Williamson Ether Synthesis)

An alternative synthetic sequence involves forming the ether linkage as a key step. The Williamson ether synthesis is the classic and most practical method for preparing this type of aryl alkyl ether. byjus.com This reaction proceeds via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com

In this approach, a phenolic precursor is deprotonated with a base to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide, displacing the halide and forming the ether bond. For the synthesis of Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate, the starting materials would be ethyl 5-(4-hydroxyphenyl)-5-oxovalerate and a 1-halopentane (e.g., 1-bromopentane).

Table of Reagents for Williamson Ether Synthesis:

| Component | Example Reagents | Role in Reaction |

|---|---|---|

| Phenolic Substrate | Ethyl 5-(4-hydroxyphenyl)-5-oxovalerate | Nucleophile precursor |

| Alkylating Agent | 1-Bromopentane, 1-Iodopentane | Electrophile |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates the phenol |

The reaction is typically carried out by heating the components in a suitable polar aprotic solvent like acetonitrile (B52724) or DMF. byjus.com The choice of a primary alkyl halide is crucial to favor the SN2 substitution pathway and avoid competing elimination reactions that can occur with secondary or tertiary halides. libretexts.org

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

The efficiency and yield of the multi-step synthesis of this compound are highly dependent on the careful optimization of various reaction parameters, particularly during the Friedel-Crafts acylation step. Key factors that are typically fine-tuned include the choice of Lewis acid catalyst, the solvent system, reaction temperature, and the stoichiometry of the reactants. numberanalytics.com

Catalyst Selection: The choice of Lewis acid is critical in Friedel-Crafts acylation. numberanalytics.com While aluminum chloride (AlCl₃) is a powerful and commonly used catalyst, its high reactivity can sometimes lead to side reactions. numberanalytics.comnumberanalytics.com Milder catalysts such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can offer better selectivity and are often explored in optimization studies. numberanalytics.com The use of phosphotungstic acid has also been reported as an effective catalyst under milder conditions for acylation reactions. acs.org

Solvent Effects: The solvent plays a significant role in the reaction's outcome. numberanalytics.com Common solvents for Friedel-Crafts acylation include dichloromethane, chloroform, and nitrobenzene. numberanalytics.com The polarity of the solvent can influence the solubility of the reactants and the Lewis acid catalyst, thereby affecting the reaction rate and yield. numberanalytics.com Optimization studies often involve screening a range of solvents to identify the most suitable one.

Temperature Control: Reaction temperature is another crucial parameter. numberanalytics.com While higher temperatures can accelerate the reaction rate, they may also promote the formation of undesired by-products. numberanalytics.com Therefore, the reaction is often carried out at a controlled temperature, which is determined through experimental optimization to achieve the best balance between reaction rate and product purity.

Stoichiometric Ratios: The molar ratio of the reactants, including the acylating agent and the Lewis acid catalyst, is carefully controlled to maximize the yield of the desired product and minimize waste. An excess of the acylating agent can sometimes lead to diacylation or other side reactions. numberanalytics.com

The following interactive data table illustrates a hypothetical optimization of the Friedel-Crafts acylation step for the synthesis of this compound:

| Experiment | Lewis Acid Catalyst | Solvent | Temperature (°C) | Molar Ratio (Pentyloxybenzene:Ethyl Glutaryl Chloride:Catalyst) | Yield (%) |

| 1 | AlCl₃ | Dichloromethane | 0 | 1:1.1:1.2 | 75 |

| 2 | AlCl₃ | Dichloromethane | 25 | 1:1.1:1.2 | 72 |

| 3 | FeCl₃ | Dichloromethane | 25 | 1:1.1:1.2 | 82 |

| 4 | FeCl₃ | Nitrobenzene | 25 | 1:1.1:1.2 | 85 |

| 5 | ZnCl₂ | Dichloromethane | 25 | 1:1.1:1.2 | 68 |

| 6 | FeCl₃ | Nitrobenzene | 40 | 1:1.1:1.2 | 83 |

| 7 | FeCl₃ | Nitrobenzene | 25 | 1:1.2:1.3 | 88 |

| 8 | FeCl₃ | Nitrobenzene | 25 | 1:1.05:1.1 | 86 |

This data is illustrative and intended to represent a typical optimization study.

Advanced Synthetic Techniques for this compound

To enhance the efficiency, safety, and environmental friendliness of the synthesis of this compound, advanced synthetic techniques can be employed. These methods often focus on improving reaction conditions and minimizing the use of hazardous reagents.

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation is a green and efficient technique that can accelerate chemical reactions. acs.org In the context of the Friedel-Crafts acylation, ultrasound can enhance the reaction rate, potentially leading to higher yields in shorter reaction times and under milder conditions. acs.org This method can also improve the catalytic efficiency of the Lewis acid used. acs.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis is another advanced technique that can significantly reduce reaction times from hours to minutes. The rapid and uniform heating provided by microwaves can lead to increased reaction rates and sometimes improved yields and product purity.

One-Pot Acylation-Reduction: In some cases, a telescoped or one-pot reaction sequence can be developed. acs.org For instance, after the Friedel-Crafts acylation is complete, a reducing agent could be added directly to the reaction mixture to reduce the newly formed ketone, if a subsequent reduction step were desired in a synthetic pathway. acs.org This approach improves efficiency by reducing the number of workup and purification steps. acs.org

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including better control over reaction parameters (temperature, pressure, and mixing), enhanced safety, and easier scalability. For the synthesis of this compound, a flow chemistry approach could enable precise control over the exothermic Friedel-Crafts acylation, leading to improved yield and safety.

Considerations for Scalability in Laboratory and Industrial Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial setting presents several challenges that need to be carefully addressed. numberanalytics.com

Catalyst Cost and Recovery: The cost of the Lewis acid catalyst can be a significant factor in large-scale production. numberanalytics.com Furthermore, the recovery and reuse of the catalyst are important for making the process more economical and sustainable. numberanalytics.com Research into heterogeneous catalysts or more easily recyclable homogeneous catalysts is an active area of investigation.

Waste Management: The Friedel-Crafts acylation reaction typically generates acidic waste streams, including spent catalyst and hydrogen chloride gas, which require proper neutralization and disposal. numberanalytics.com Developing greener synthetic routes with higher atom economy and less waste is a key consideration for industrial applications.

Heat Management: Friedel-Crafts acylations are often exothermic reactions. On a large scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions. researchgate.net The choice of reactor design and cooling systems is critical for safe and reliable large-scale production.

Process Safety: The handling of corrosive and reactive materials such as aluminum chloride and acyl chlorides on an industrial scale requires stringent safety protocols and specialized equipment. A thorough understanding of the reaction kinetics and thermodynamics is essential for designing a safe and robust manufacturing process. researchgate.net

The following table summarizes key considerations for the scalability of the synthesis:

| Consideration | Laboratory Scale | Industrial Scale |

| Catalyst | Stoichiometric amounts of AlCl₃ or FeCl₃ are common. | Cost, recovery, and reuse of the catalyst are critical. Heterogeneous or more active catalysts are preferred. |

| Solvent | A variety of solvents can be used for optimization. | Solvent selection is based on cost, safety, environmental impact, and ease of recovery. |

| Temperature Control | Easily managed with standard laboratory equipment. | Requires robust cooling systems and careful monitoring to control exotherms. |

| Waste Disposal | Small quantities of acidic waste are manageable. | Large volumes of acidic waste require efficient and environmentally compliant treatment processes. |

| Safety | Standard laboratory safety procedures are followed. | Requires comprehensive process safety management, including hazard and operability (HAZOP) studies. |

Chemical Transformations and Reactivity of Ethyl 5 Oxo 5 4 Pentyloxyphenyl Valerate

Reactivity of the Keto Group

The ketone moiety, an aryl alkyl ketone, is a primary site for various chemical reactions due to the electrophilic nature of the carbonyl carbon and the acidity of the alpha-hydrogens.

Nucleophilic Addition Reactions

The carbonyl group of the ketone is susceptible to attack by nucleophiles. This is a fundamental reaction class for ketones, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol.

The keto group in γ-keto esters like Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate can be selectively reduced to the corresponding secondary alcohol, yielding Ethyl 5-hydroxy-5-(4-pentyloxyphenyl)valerate. The choice of reducing agent is crucial to avoid the simultaneous reduction of the ester functionality.

Commonly used reducing agents for this selective transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) under controlled conditions. While LiAlH₄ is a powerful reducing agent that can reduce both ketones and esters, its reactivity can be moderated by using it at low temperatures to achieve selectivity. Sodium borohydride is generally a milder reducing agent and is often preferred for the selective reduction of ketones in the presence of esters.

| Reagent | Product | Conditions |

| Sodium Borohydride (NaBH₄) | Ethyl 5-hydroxy-5-(4-pentyloxyphenyl)valerate | Methanol (B129727) or Ethanol (B145695), Room Temperature |

| Lithium Aluminium Hydride (LiAlH₄) | Ethyl 5-hydroxy-5-(4-pentyloxyphenyl)valerate | Diethyl ether or THF, Low Temperature (-78 °C) |

| Catalytic Hydrogenation (H₂/catalyst) | Ethyl 5-hydroxy-5-(4-pentyloxyphenyl)valerate | Pt, Pd, or Ni catalyst, Pressure, Room Temperature |

The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the keto group results in the formation of a tertiary alcohol. In this reaction, the nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol.

For this compound, the reaction with a Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) would yield Ethyl 5-hydroxy-5-methyl-5-(4-pentyloxyphenyl)valerate. It is important to use an excess of the Grignard reagent as it can also react with the ester group, though the ketone is generally more reactive towards nucleophilic attack.

| Grignard Reagent | Product |

| Methylmagnesium bromide (CH₃MgBr) | Ethyl 5-hydroxy-5-methyl-5-(4-pentyloxyphenyl)valerate |

| Phenylmagnesium bromide (C₆H₅MgBr) | Ethyl 5-hydroxy-5-phenyl-5-(4-pentyloxyphenyl)valerate |

Condensation Reactions Involving the Alpha-Hydrogens

The hydrogen atoms on the carbon atom adjacent to the keto group (the α-hydrogens) are acidic and can be removed by a base to form an enolate ion. This enolate can then act as a nucleophile in various condensation reactions, such as the aldol (B89426) condensation. In γ-ketonic esters, the hydrogen atoms alpha to the ketone carbonyl group are generally more active in alkaline aldol condensations than the hydrogens in the alpha position to the carbalkoxy carbonyl group.

For instance, in the presence of a base like sodium hydroxide (B78521), this compound can undergo a self-aldol condensation or a crossed-aldol condensation with another carbonyl compound (e.g., benzaldehyde). The reaction with benzaldehyde (B42025) would lead to the formation of an α,β-unsaturated ketone after dehydration of the initial aldol addition product.

| Reactant | Base | Product Type |

| Self-condensation | Sodium Hydroxide (NaOH) | β-hydroxy ketone / α,β-unsaturated ketone |

| Benzaldehyde | Sodium Hydroxide (NaOH) | α,β-unsaturated ketone |

Oxidation of the Ketone Moiety

Ketones are generally resistant to oxidation under mild conditions. However, they can be oxidized under more forcing conditions, often leading to cleavage of carbon-carbon bonds. A synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).

In the Baeyer-Villiger oxidation of this compound, the migratory aptitude of the groups attached to the carbonyl carbon determines the product. The aryl group (4-pentyloxyphenyl) has a higher migratory aptitude than the alkyl group. Therefore, the oxygen atom is inserted between the carbonyl carbon and the aryl group, yielding an ester and an anhydride (B1165640).

| Reagent | Reaction Type | Expected Major Product |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Baeyer-Villiger Oxidation | 4-Pentyloxyphenyl 4-(ethoxycarbonyl)butanoate |

| Potassium Permanganate (KMnO₄) / Strong Acid | Strong Oxidation | Mixture of carboxylic acids (e.g., 4-pentyloxybenzoic acid and glutaric acid) |

Reactivity of the Ester Functionality

The ethyl ester group in this compound is another site for chemical transformations, primarily through nucleophilic acyl substitution. These reactions involve the attack of a nucleophile on the carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group. While generally less reactive than the keto group towards nucleophiles, the ester can undergo several important reactions.

| Reaction Type | Reagent(s) | Product |

| Hydrolysis (Saponification) | Sodium Hydroxide (NaOH), then H₃O⁺ | 5-Oxo-5-(4-pentyloxyphenyl)valeric acid |

| Transesterification | Methanol (CH₃OH), Acid or Base catalyst | Mthis compound |

| Ammonolysis | Ammonia (B1221849) (NH₃) | 5-Oxo-5-(4-pentyloxyphenyl)valeramide |

| Reduction | Lithium Aluminium Hydride (LiAlH₄) | 5-(4-Pentyloxyphenyl)pentane-1,5-diol |

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is irreversible and involves the use of a base like sodium hydroxide, followed by acidification to protonate the carboxylate salt.

Transesterification: In the presence of an acid or base catalyst, the ethyl ester can be converted to another ester by reaction with a different alcohol. For example, reaction with methanol would yield the corresponding methyl ester.

Ammonolysis: The ester can react with ammonia to form the corresponding primary amide, 5-Oxo-5-(4-pentyloxyphenyl)valeramide.

Reduction: Strong reducing agents like lithium aluminium hydride (LiAlH₄) will reduce the ester to a primary alcohol. In the case of this compound, LiAlH₄ would reduce both the ester and the keto group to yield the corresponding diol, 5-(4-Pentyloxyphenyl)pentane-1,5-diol. Selective reduction of the ester in the presence of the ketone is challenging but can sometimes be achieved by protecting the ketone as a ketal before reduction.

Hydrolysis under Acidic and Basic Conditions

The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the reaction is a reversible equilibrium. The ester is heated with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen of the ester, which increases its electrophilicity, followed by nucleophilic attack by water. libretexts.org To drive the reaction to completion, a large excess of water is typically used. The final products are 5-oxo-5-(4-pentyloxyphenyl)valeric acid and ethanol. libretexts.org

Basic hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.org The ester is treated with a stoichiometric amount of a strong base, like sodium hydroxide or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of an alcohol (ethanol) and the salt of the carboxylic acid, in this case, a carboxylate salt of 5-oxo-5-(4-pentyloxyphenyl)valeric acid. Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. libretexts.org

| Condition | Reagents | Solvent | Product |

|---|---|---|---|

| Acidic | H₂SO₄ (catalytic) | Water/Dioxane | 5-oxo-5-(4-pentyloxyphenyl)valeric acid and Ethanol |

| Basic | NaOH (stoichiometric) | Water/Ethanol | Sodium 5-oxo-5-(4-pentyloxyphenyl)valerate and Ethanol |

Transesterification Reactions with Various Alcohols

Transesterification is a process where the ethyl group of the ester is exchanged with an alkyl or aryl group from a different alcohol. This reaction is typically catalyzed by either an acid or a base. The reaction is an equilibrium process, and to favor the formation of the desired product, the alcohol reactant is often used in large excess, or the ethanol by-product is removed as it forms. libretexts.org

For this compound, this reaction allows for the synthesis of a variety of other esters. For instance, reacting it with methanol would yield Mthis compound, while reaction with isopropanol (B130326) would produce Isopropyl 5-oxo-5-(4-pentyloxyphenyl)valerate. This versatility is valuable for modifying the properties of the molecule, such as its solubility or boiling point.

| Alcohol Reactant | Catalyst | Ester Product |

|---|---|---|

| Methanol | H₂SO₄ or NaOCH₃ | Mthis compound |

| Isopropanol | H₂SO₄ or NaOCH(CH₃)₂ | Isopropyl 5-oxo-5-(4-pentyloxyphenyl)valerate |

| Benzyl (B1604629) alcohol | H₂SO₄ or NaOBn | Benzyl 5-oxo-5-(4-pentyloxyphenyl)valerate |

Reduction of the Ester to Alcohol or Aldehyde

The two carbonyl groups in this compound—the ester and the ketone—can be reduced to alcohols or, in the case of the ester, to an aldehyde under specific conditions. The choice of reducing agent determines the outcome of the reaction.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the ester and the ketone. This would result in the formation of 5-(4-pentyloxyphenyl)hexane-1,5-diol.

More selective reducing agents can be employed to target one carbonyl group over the other. Sodium borohydride (NaBH₄) is a milder reducing agent that typically reduces ketones and aldehydes but is generally unreactive towards esters. Therefore, treatment of this compound with NaBH₄ would be expected to selectively reduce the ketone, yielding Ethyl 5-hydroxy-5-(4-pentyloxyphenyl)valerate.

The reduction of the ester to an aldehyde is a more challenging transformation as aldehydes are more reactive towards reducing agents than esters. However, reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can achieve this conversion, affording 5-oxo-5-(4-pentyloxyphenyl)pentanal.

| Reducing Agent | Functional Group Targeted | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Ester and Ketone | 5-(4-pentyloxyphenyl)hexane-1,5-diol |

| Sodium borohydride (NaBH₄) | Ketone | Ethyl 5-hydroxy-5-(4-pentyloxyphenyl)valerate |

| Diisobutylaluminium hydride (DIBAL-H) at -78 °C | Ester | 5-oxo-5-(4-pentyloxyphenyl)pentanal |

Electrophilic Aromatic Substitution on the 4-Pentyloxyphenyl Ring

The 4-pentyloxyphenyl ring in this compound is activated towards electrophilic aromatic substitution. This is due to the electron-donating nature of the pentyloxy group (-OC₅H₁₁). The oxygen atom's lone pairs can be delocalized into the aromatic ring through resonance, increasing the electron density of the ring and making it more nucleophilic. youtube.com The pentyloxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Since the para position is already occupied by the 5-oxovalerate chain, substitution is expected to occur primarily at the ortho positions (C3 and C5 of the phenyl ring).

Halogenation Studies

Halogenation of the aromatic ring can be achieved using various reagents. Bromination, for example, can be carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). Chlorination can be similarly achieved with chlorine (Cl₂) and a catalyst such as iron(III) chloride (FeCl₃). The reaction proceeds via the typical electrophilic aromatic substitution mechanism, where the halogen, activated by the Lewis acid, is attacked by the electron-rich aromatic ring. Given the directing effect of the pentyloxy group, the expected major products would be the 3-bromo or 3-chloro derivatives.

| Reaction | Reagents | Major Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | Ethyl 5-(3-bromo-4-pentyloxyphenyl)-5-oxovalerate |

| Chlorination | Cl₂ / FeCl₃ | Ethyl 5-(3-chloro-4-pentyloxyphenyl)-5-oxovalerate |

Nitration and Sulfonation Reactions

Nitration and sulfonation are classic examples of electrophilic aromatic substitution. Nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Sulfonation is commonly carried out with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid), where the electrophile is SO₃ or protonated SO₃. masterorganicchemistry.comwikipedia.org

For this compound, these reactions are expected to proceed readily due to the activated nature of the ring. The substitution would occur at the positions ortho to the pentyloxy group.

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Ethyl 5-(3-nitro-4-pentyloxyphenyl)-5-oxovalerate |

| Sulfonation | SO₃ / H₂SO₄ | Ethyl 5-oxo-5-(2-pentyloxy-5-sulfonylphenyl)valerate |

Friedel-Crafts Alkylation and Acylation

The Friedel-Crafts reactions are powerful methods for forming carbon-carbon bonds on aromatic rings. wikipedia.org Friedel-Crafts alkylation involves reacting the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org Friedel-Crafts acylation is similar but uses an acyl halide or an acid anhydride to introduce an acyl group. libretexts.org

The activated 4-pentyloxyphenyl ring should be highly reactive towards Friedel-Crafts conditions. Alkylation with a reagent like methyl iodide or acylation with acetyl chloride would introduce the methyl or acetyl group, respectively, at the ortho position. A potential complication in Friedel-Crafts reactions with this substrate is the presence of carbonyl and ether oxygens. The Lewis acid catalyst can coordinate with these oxygen atoms, which can deactivate the ring towards the desired substitution. youtube.com Therefore, the reaction conditions would need to be carefully optimized.

| Reaction | Reagents | Major Product |

|---|---|---|

| Alkylation | CH₃I / AlCl₃ | Ethyl 5-(3-methyl-4-pentyloxyphenyl)-5-oxovalerate |

| Acylation | CH₃COCl / AlCl₃ | Ethyl 5-(3-acetyl-4-pentyloxyphenyl)-5-oxovalerate |

Alpha-Carbon Reactivity and Enolate Chemistry

The presence of a ketone carbonyl group in this compound imparts significant reactivity to the adjacent methylene (B1212753) groups (alpha-carbons). The protons on these carbons are acidic and can be removed by a suitable base to form a resonance-stabilized enolate. This enolate is a powerful nucleophile and serves as a key intermediate in a variety of carbon-carbon bond-forming reactions. The molecule has two alpha-positions to the keto group: the C4 position within the valerate (B167501) chain and the benzylic position adjacent to the 4-pentyloxyphenyl group. The relative acidity of the protons at these positions will influence the regioselectivity of enolate formation and subsequent reactions.

The enolate of this compound can readily undergo alkylation and acylation reactions. These reactions are fundamental in organic synthesis for the construction of more complex molecular architectures.

Alkylation:

The introduction of an alkyl group at the alpha-position to the ketone can be achieved by treating the compound with a base to form the enolate, followed by reaction with an alkyl halide. The choice of base and reaction conditions can influence the regioselectivity of the alkylation. For γ-keto esters, the relative acidity of the α-protons plays a crucial role. Generally, the protons at the C4 position are more readily abstracted due to being flanked by both the keto and ester functionalities (though the ester's influence is more distant), making this position a likely site for alkylation under thermodynamic control.

| Reaction | Reagents | Typical Conditions | Expected Product |

| Mono-alkylation at C4 | 1. NaH, THF2. R-X (e.g., CH₃I) | 0 °C to room temperature | Ethyl 4-alkyl-5-oxo-5-(4-pentyloxyphenyl)valerate |

| Di-alkylation at C4 | 1. NaH (2 equiv.), THF2. R-X (2 equiv.) | Room temperature to reflux | Ethyl 4,4-dialkyl-5-oxo-5-(4-pentyloxyphenyl)valerate |

This is a predictive table based on the general reactivity of γ-keto esters.

Acylation:

Similarly, an acyl group can be introduced at the alpha-position. This is typically achieved by reacting the enolate with an acyl halide or anhydride. Acylation at the C4 position would lead to the formation of a β-dicarbonyl compound, which are versatile synthetic intermediates.

| Reaction | Reagents | Typical Conditions | Expected Product |

| Acylation at C4 | 1. NaH, THF2. RCOCl (e.g., CH₃COCl) | 0 °C to room temperature | Ethyl 4-acyl-5-oxo-5-(4-pentyloxyphenyl)valerate |

This is a predictive table based on the general reactivity of γ-keto esters.

The alpha-carbons to the keto group in this compound can be halogenated under either acidic or basic conditions. The mechanism and regioselectivity of the reaction are dependent on the conditions employed.

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and typically, monohalogenation is favored. The more substituted alpha-carbon is generally the site of halogenation.

Under basic conditions, the reaction proceeds via an enolate intermediate. The halogenation of the enolate is typically fast, and polyhalogenation can occur, especially at a methyl ketone. For this compound, the relative acidity of the alpha-protons will dictate the initial site of halogenation.

| Reaction | Reagents | Conditions | Expected Product |

| α-Bromination | Br₂, CH₃COOH | Acidic | Ethyl 4-bromo-5-oxo-5-(4-pentyloxyphenyl)valerate |

| α-Chlorination | SO₂Cl₂, cat. acid | Acidic | Ethyl 4-chloro-5-oxo-5-(4-pentyloxyphenyl)valerate |

| α-Iodination | I₂, NaOH | Basic | Ethyl 4-iodo-5-oxo-5-(4-pentyloxyphenyl)valerate |

This is a predictive table based on the general reactivity of ketones.

Rearrangement Reactions and Fragmentation Pathways

Rearrangement Reactions:

The structure of this compound, particularly after modification, is susceptible to various rearrangement reactions.

Favorskii Rearrangement: Following α-halogenation, treatment of the resulting α-halo ketone with a base can induce a Favorskii rearrangement. For instance, if halogenation occurs at the C4 position, treatment with a base like sodium methoxide would likely lead to the formation of a cyclopropanone intermediate, which would then undergo nucleophilic attack and ring-opening to yield a derivative of a cyclopentanecarboxylic acid.

Beckmann Rearrangement: The ketone functional group can be converted to an oxime by reaction with hydroxylamine. Subsequent treatment of the oxime with an acid catalyst can initiate a Beckmann rearrangement. In this reaction, the group anti-periplanar to the hydroxyl group on the oxime migrates to the nitrogen atom, leading to the formation of an amide. The stereochemistry of the oxime will determine which group migrates (the 4-pentyloxyphenyl group or the valerate side chain).

Schmidt Reaction: The ketone can also undergo a Schmidt reaction upon treatment with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. This reaction results in the insertion of a nitrogen atom between the carbonyl carbon and one of the adjacent alpha-carbons, forming an amide. Similar to the Beckmann rearrangement, the migratory aptitude of the adjacent groups will influence the product distribution.

Fragmentation Pathways:

In mass spectrometry, this compound is expected to undergo characteristic fragmentation patterns. The primary fragmentation pathways for keto-esters are often initiated by cleavage alpha to the carbonyl groups and McLafferty rearrangements.

Alpha-Cleavage: Cleavage of the bonds adjacent to the keto and ester carbonyl groups is a common fragmentation pathway. This can lead to the formation of acylium ions. For example, cleavage between the carbonyl carbon and the 4-pentyloxyphenyl group would generate a 4-pentyloxybenzoyl cation.

McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur. This involves the transfer of a hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the beta-bond. For the ester group, this could involve transfer of a hydrogen from the ethyl group. For the keto group, a hydrogen from the valerate chain could be transferred.

| Fragmentation Type | Key Fragment Ions (m/z) | Description |

| Alpha-Cleavage | [C₁₂H₁₇O₂]⁺ | Loss of the ethyl valerate radical. |

| Alpha-Cleavage | [C₆H₁₁O₃]⁺ | Loss of the 4-pentyloxyphenyl radical. |

| McLafferty Rearrangement | Varies | Involves hydrogen transfer and subsequent bond cleavage, leading to neutral losses and radical cations. |

This is a predictive table based on general fragmentation patterns of keto-esters.

Computational Chemistry and Molecular Modeling Studies of Ethyl 5 Oxo 5 4 Pentyloxyphenyl Valerate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

DFT is a widely used method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its electronic energy. orientjchem.orgorientjchem.orgespublisher.com This information is crucial for predicting a compound's stability and reactivity. For a molecule like Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate, DFT calculations would typically be performed to identify the lowest energy conformer.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

FMO analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity, with a smaller gap often suggesting higher reactivity. nih.gov This analysis helps in understanding the intermolecular charge transfer within the molecule. nih.gov

Electrostatic Potential Surface (EPS) Mapping for Charge Distribution

An EPS map illustrates the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net Red colors on an EPS map typically represent negative electrostatic potential, while blue colors indicate positive potential. researchgate.netyoutube.com This mapping is useful for predicting intermolecular interactions. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net By calculating the potential energy for various conformations, a potential energy surface can be generated to identify the most stable conformers and the energy barriers between them.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can also be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be a valuable tool for interpreting experimental spectra and confirming the structure of a synthesized compound.

Despite the established utility of these computational methods, specific data tables and detailed research findings for this compound are not available in the surveyed scientific literature. Future computational studies would be necessary to provide the specific energetic, electronic, and structural details for this compound as outlined.

Mechanistic Insights into Chemical Reactions via Transition State Computations

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific computational studies focused on the mechanistic insights into chemical reactions involving this compound through transition state computations. While computational chemistry is a powerful tool for elucidating reaction mechanisms, determining the structures of transition states, and calculating activation energies, it appears that research efforts have not yet been directed towards this particular compound in this specific context.

Typically, such computational investigations would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model the potential energy surface of a reaction. This would allow for the identification of transition state structures, which are first-order saddle points on this surface, and the calculation of the energy barrier for the reaction. These theoretical calculations provide fundamental insights into the reaction kinetics and the factors that influence them.

Although general mechanistic pathways for reactions that could potentially synthesize or involve this compound, such as Friedel-Crafts acylation, are well-established, detailed computational studies providing specific energetic and geometric parameters for the transition states involving this exact molecule are not available in the public domain.

Consequently, it is not possible to present detailed research findings or data tables on the transition state computations for reactions involving this compound at this time. Further research in this area would be necessary to provide such specific mechanistic details.

Synthesis and Reactivity of Structural Analogs and Derivatives of Ethyl 5 Oxo 5 4 Pentyloxyphenyl Valerate

Systematic Modification of the Alkyl Chain Length in the Pentyloxy Group

The synthesis of analogs of Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate with varied alkyl chain lengths in the alkoxy group is typically achieved through a Friedel-Crafts acylation. This reaction involves the treatment of an appropriate alkoxybenzene with an acylating agent such as ethyl glutaryl chloride in the presence of a Lewis acid catalyst like aluminum chloride. By selecting an alkoxybenzene with the desired chain length (e.g., anisole (B1667542) for a methoxy (B1213986) group, phenetole (B1680304) for an ethoxy group), a series of homologous compounds can be prepared.

The length of the alkyl chain on the ether oxygen influences the molecule's lipophilicity, which generally increases with chain length. This modification can affect the solubility of the compound in various organic solvents. While the electronic effect of the alkoxy group as a whole is electron-donating and activating for the aromatic ring, the length of the alkyl chain itself has a negligible impact on the electronic nature of the oxygen atom and thus on the reactivity of the phenyl ring in reactions like electrophilic aromatic substitution.

Table 1: Synthesis of 4-Alkoxy Phenyl Valerate (B167501) Analogs

| Target Compound | Alkoxybenzene Precursor |

|---|---|

| Ethyl 5-(4-methoxyphenyl)-5-oxovalerate | Anisole (Methoxybenzene) |

| Ethyl 5-(4-ethoxyphenyl)-5-oxovalerate | Phenetole (Ethoxybenzene) |

| Ethyl 5-(4-propoxyphenyl)-5-oxovalerate | Propoxybenzene |

Exploration of Diverse Substituents on the Phenyl Ring

The aromatic ring of the core molecule is amenable to the introduction of a wide array of substituents, which can significantly alter its chemical reactivity. The synthetic strategy often involves starting with an already substituted benzene (B151609) derivative for the initial Friedel-Crafts acylation or performing electrophilic aromatic substitution on the pre-formed ketoester.

Alkyl and Halogen Substituents: The introduction of alkyl or halogen groups can be accomplished by using appropriately substituted starting materials. The nature of these substituents affects the reactivity of the phenyl ring. libretexts.orglibretexts.orgchemistrysteps.com Electron-donating groups, such as alkyls, activate the ring, making it more susceptible to further electrophilic attack. youtube.com Conversely, electron-withdrawing groups, like halogens, deactivate the ring. libretexts.orglibretexts.org It is a known limitation that Friedel-Crafts reactions often fail on aromatic rings substituted with strongly deactivating groups. libretexts.orglibretexts.orgyoutube.com

Heteroatom-Containing Groups: More complex functional groups can also be introduced. For instance, aminomethylated derivatives, such as those containing thiomorpholinomethyl or piperidinomethyl groups, can be synthesized. The preparation of substituted piperidines is a significant area of modern organic chemistry. nih.gov These groups are typically installed via a Mannich-type reaction, which involves the aminoalkylation of the electron-rich phenyl ring with an amine (e.g., thiomorpholine (B91149) or piperidine) and formaldehyde. The presence of the activating pentyloxy group facilitates this electrophilic substitution, directing the incoming group primarily to the ortho position.

Table 2: Effect of Phenyl Ring Substituents on Reactivity

| Substituent (Y) | Example Group | Effect on Ring Reactivity | Directing Effect |

|---|---|---|---|

| Alkyl | -CH₃, -C₂H₅ | Activating | Ortho, Para |

| Halogen | -F, -Cl, -Br | Deactivating | Ortho, Para |

| Nitro | -NO₂ | Strongly Deactivating | Meta |

| Acyl | -COCH₃ | Deactivating | Meta |

Variation of the Ester Moiety

The ethyl ester of the parent compound can be readily replaced by other ester groups, such as methyl, propyl, or benzyl (B1604629) esters. There are two primary synthetic routes to achieve this variation. The first involves utilizing the appropriate ester of glutaryl chloride in the initial Friedel-Crafts acylation. The second, more versatile method is the transesterification of the existing ethyl ester. nih.govrsc.org

Transesterification is a widely used transformation for converting one ester into another and can be catalyzed by acids, bases, or various organometallic compounds under mild conditions. researchgate.netorganic-chemistry.org The reaction of this compound with an excess of another alcohol (e.g., methanol (B129727), propanol, or benzyl alcohol) in the presence of a suitable catalyst will yield the corresponding methyl, propyl, or benzyl ester. researchgate.net The choice of the ester group can influence the compound's physical properties and its suitability for subsequent chemical transformations.

Table 3: Synthesis of Different Ester Analogs via Transesterification

| Target Ester Moiety | Alcohol Reagent | Potential Catalyst |

|---|---|---|

| Methyl | Methanol | Boric Acid, Iodine |

| Propyl | n-Propanol | K₂HPO₄, Sc(OTf)₃ |

| Isopropyl | Isopropanol (B130326) | Sc(OTf)₃ |

Modifications of the Valerate Backbone

The five-carbon valerate chain provides a scaffold that can be altered in several ways, including changing its length, introducing unsaturation, or incorporating heteroatoms.

Chain Shortening and Lengthening: The length of the aliphatic chain connecting the aromatic ketone and the ester can be modified by selecting different dicarboxylic acid derivatives for the Friedel-Crafts acylation.

Chain Shortening: Using succinic anhydride (B1165640) or its derivatives in the Friedel-Crafts reaction with pentyloxybenzene yields 4-oxo-4-(4-pentyloxyphenyl)butanoic acid derivatives. mdpi.comorientjchem.orgscholarsresearchlibrary.comderpharmachemica.com

Chain Lengthening: Employing adipoyl chloride or its mono-ester derivatives results in the formation of 6-oxo-6-(4-pentyloxyphenyl)hexanoate analogs. chemsynthesis.comchemicalbook.comnih.gov

Introduction of Unsaturation: Introducing a carbon-carbon double bond into the valerate backbone, for example, to create an α,β-unsaturated ketoester, can provide new reactive sites within the molecule. researchgate.net This can be achieved through various methods, such as the dehydration of a corresponding β-hydroxy ester, which itself can be formed by the reduction of a β-ketoester. The resulting enone system is a valuable synthon for conjugate addition reactions. researchgate.netorganic-chemistry.org

Introduction of Heteroatoms: The incorporation of heteroatoms such as oxygen or nitrogen into the valerate backbone leads to the formation of more complex structures, including heterocyclic systems. For example, intramolecular cyclization of δ-amino esters can lead to the formation of lactams, which are precursors to piperidine (B6355638) derivatives. mdpi.com Synthesizing these analogs typically requires multi-step sequences starting from precursors that already contain the desired heteroatom within their structure.

Table 4: Valerate Backbone Modifications and Corresponding Precursors

| Modification | Resulting Structure | Key Synthetic Precursor |

|---|---|---|

| Chain Shortening | γ-Ketoester | Succinic Anhydride/Chloride |

| Chain Lengthening | ζ-Ketoester | Adipoyl Chloride |

| Unsaturation | α,β-Unsaturated Ketoester | β-Hydroxy Ketoester |

Stereoselective Synthesis of Chiral Analogues

The ketone carbonyl group in the valerate chain is prochiral, and its reduction can lead to the formation of a chiral secondary alcohol. The stereoselective synthesis of one enantiomer over the other is a significant goal in modern organic synthesis and is often achieved through asymmetric hydrogenation.

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones. organic-chemistry.org The Noyori asymmetric hydrogenation, which employs ruthenium catalysts bearing chiral phosphine (B1218219) ligands like BINAP, is a prominent example. youtube.com These catalysts can reduce aromatic ketones to their corresponding chiral alcohols with high yields and excellent enantioselectivity (high enantiomeric excess, or ee). nih.govresearchgate.net

Another related technique is asymmetric transfer hydrogenation (ATH), which uses a hydrogen donor like isopropanol or formic acid instead of molecular hydrogen gas. organic-chemistry.org Both methods provide access to optically active hydroxy-esters, which are valuable chiral building blocks for the synthesis of more complex molecules.

Table 5: Stereoselective Reduction of the Ketone Moiety

| Reaction Type | Catalyst System Example | Product Type | Stereochemical Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | RuCl₂[(S)-BINAP] | Chiral Secondary Alcohol | High enantioselectivity (e.g., (S)-alcohol) |

Applications of Ethyl 5 Oxo 5 4 Pentyloxyphenyl Valerate in Organic Synthesis and Industrial Chemistry

Role as a Versatile Building Block in Complex Molecule Synthesis

There is currently no available scientific literature that details the use of Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate as a versatile building block in the synthesis of complex molecules. In principle, as a keto-ester, it possesses reactive sites that could be exploited in a variety of organic transformations. For instance, the ketone functionality could undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductions, while the ester group could be hydrolyzed, transesterified, or used in Claisen condensations. However, no specific examples of its employment in the synthesis of pharmaceuticals, natural products, or other complex organic structures have been documented.

Utilization in the Fragrance and Flavor Industries

An investigation into the use of this compound in the fragrance and flavor industries has yielded no results. Esters are a class of compounds frequently associated with pleasant odors and are widely used as fragrance and flavor agents. The specific olfactory properties of this compound, however, are not described in the available literature, and it is not listed in databases of fragrance and flavor ingredients.

Precursor for the Development of Fine Chemicals and Specialty Materials

No specific instances have been found of this compound serving as a precursor for the development of fine chemicals or specialty materials. The 4-pentyloxyphenyl moiety is a structural feature that can be found in some liquid crystals, suggesting a theoretical potential for this compound to be a starting material in the synthesis of such materials. However, there is no published research to support this hypothesis or to indicate its use in the creation of other specialty chemicals.

Potential Applications in Polymer Chemistry (e.g., as a monomer for polycondensation, or a crosslinking agent)

There is no information available to suggest that this compound has been investigated for applications in polymer chemistry. The bifunctional nature of the molecule could theoretically allow it to act as a monomer in polycondensation reactions, or its reactive groups could be utilized for crosslinking polymer chains. Nevertheless, no studies concerning its polymerization, its use as a crosslinking agent, or any other role in polymer science have been found in the public record.

Emerging Research Frontiers and Future Perspectives

Green Chemistry Approaches in the Synthesis and Transformation of Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate

The synthesis of aromatic ketones like this compound traditionally relies on Friedel-Crafts acylation, which often involves stoichiometric amounts of Lewis acid catalysts and volatile organic solvents, posing environmental concerns. rsc.orgbombaytechnologist.in Green chemistry principles are being actively explored to mitigate these issues by focusing on alternative catalysts, solvents, and energy sources.

Key Green Chemistry Strategies:

Alternative Catalysts and Solvents: Research has shifted towards using environmentally benign and recyclable catalytic systems. Ionic liquids and Deep Eutectic Solvents (DES) have emerged as promising dual-function catalyst-solvents for Friedel-Crafts acylation. rsc.orgbombaytechnologist.inrsc.org For instance, a DES formed between choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl2]3) has been shown to be an effective, reusable catalyst for producing aromatic ketones with high yields under microwave irradiation. rsc.orgrsc.orgresearchgate.net Such systems eliminate the need for moisture-sensitive Lewis acids and hazardous solvents. rsc.org

Water as a Solvent: The use of water as a solvent in organic synthesis is a key goal of green chemistry. ucl.ac.uk Recent developments have demonstrated visible-light-induced aerobic C-H oxidation reactions to produce aromatic ketones in water, using air as the oxidant. chemistryviews.org This approach offers a highly atom-economical and environmentally friendly pathway. chemistryviews.org

Biocatalysis: Enzymes offer a highly selective and efficient route for chemical transformations under mild conditions. researchgate.nettudelft.nl While direct enzymatic synthesis of this compound is an area for future exploration, related biocatalytic processes, such as the synthesis of the flavor ester pentyl valerate (B167501) using lipase, have been successfully demonstrated. nih.gov This suggests the potential for developing biocatalytic methods for the synthesis or modification of the target compound, which would be considered "natural" and highly desirable in certain applications. nih.gov

Table 1: Comparison of Green Synthesis Approaches for Aromatic Ketones

| Approach | Catalyst/Medium | Advantages | Challenges |

|---|---|---|---|

| Deep Eutectic Solvents | Choline Chloride/Zinc Chloride | Reusable, low cost, high yields, replaces volatile solvents. rsc.org | May require specific conditions like microwave irradiation. rsc.org |

| Aqueous Synthesis | CeCl3 (photocatalyst) in water | Uses air as oxidant, environmentally friendly, mild conditions. chemistryviews.org | Substrate scope and scalability may need further development. |

| Biocatalysis | Lipases, Transketolases | High selectivity, mild reaction conditions, biodegradable catalysts. ucl.ac.ukresearchgate.netnih.gov | Enzyme stability and cost can be a factor; specific enzymes may need to be developed. |

Application of Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous flow processing, is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). seqens.comresearchgate.net This technology offers significant advantages over traditional batch processing, including enhanced safety, improved efficiency, and greater scalability. numberanalytics.commt.com Its application to the synthesis of this compound is a significant area of emerging research.

The core principle of flow chemistry involves pumping reagents through a network of tubes or microreactors, where the reaction occurs. seqens.com This allows for precise control over parameters like temperature, pressure, and reaction time, leading to higher yields and purities. seqens.commt.com

Advantages of Flow Chemistry for Synthesizing Aromatic Ketones:

Enhanced Safety: By using small reactor volumes, flow chemistry minimizes the risks associated with handling hazardous reagents or conducting highly exothermic reactions, which are common in Friedel-Crafts acylation. numberanalytics.commt.comhelgroup.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling faster reaction rates and better temperature control, which can prevent the formation of side products. numberanalytics.comnumberanalytics.comchimia.ch

Scalability and Efficiency: Scaling up a reaction in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors. seqens.comnumberanalytics.com This continuous nature reduces downtime and increases throughput. seqens.com

Integration of Synthesis and Purification: Flow systems can be designed to integrate reaction, separation, and purification steps, creating a more streamlined and efficient workflow. kth.se

Researchers have successfully applied continuous flow systems to Friedel-Crafts reactions, demonstrating their feasibility and benefits. acs.orgresearchgate.net The use of microreactor technology, in particular, allows for rapid optimization of reaction conditions, leading to increased productivity and reduced waste. numberanalytics.comkth.se

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalysts is crucial for improving the efficiency and selectivity of the synthesis of this compound. Research is focused on both homogeneous and heterogeneous systems that can be easily recovered and reused, aligning with green chemistry principles. acs.org

Emerging Catalytic Strategies:

Heterogeneous Catalysts: Solid catalysts are advantageous because they can be easily separated from the reaction mixture by filtration, simplifying product purification and enabling catalyst recycling. acs.orgscience.gov Supported catalysts, such as iron phthalocyanines grafted onto silica (B1680970) or manganese-doped cerium oxide, have shown high activity and selectivity in the synthesis of ketones. acs.orgrsc.org For Friedel-Crafts type reactions, silica-supported phosphotungstic acid has proven to be a highly active, selective, and stable catalyst in continuous flow processes. researchgate.net

Non-precious Metal Catalysts: There is a growing interest in replacing expensive and scarce precious metal catalysts (like Ru, Pd) with catalysts based on abundant and inexpensive metals such as manganese (Mn) or iron (Fe). acs.orgacs.org Heterogeneous catalysts based on manganese have been shown to be reusable and efficient for the α-alkylation of ketones, a fundamental C-C bond-forming reaction. acs.org

Catalyst Optimization: The performance of these catalysts is often enhanced by controlling their structure at the nanoscale or by using supports that promote catalytic activity. For instance, the presence of MgO in a supported Mn catalyst can enhance the reactivity of active species through electron donation. acs.org

Table 2: Examples of Novel Catalytic Systems for Ketone Synthesis

| Catalyst Type | Example | Key Features |

|---|---|---|

| Heterogeneous Acid | 50 wt% Phosphotungstic Acid on Silica (PTA/SiO2) | Highly active and stable under continuous flow conditions for Friedel-Crafts reactions. researchgate.net |

| Supported Non-Precious Metal | Manganese-doped Cerium Oxide (Mn@CeO2) | Cost-efficient, air-stable, and effective for α-alkylation of ketones. acs.org |

| Immobilized Complex | Iron Phthalocyanine on Silica | Active for selective oxidation of alkynes to α,β-acetylenic ketones; capable of re-use. rsc.org |

Advanced Characterization Techniques for In-Situ Monitoring of Reaction Progress

Understanding and controlling chemical reactions in real-time is essential for process optimization, ensuring product quality, and improving safety. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. wikipedia.orgthermofisher.com In-situ spectroscopic methods are the core tools of PAT. researchgate.net

In-Situ Monitoring Techniques:

FTIR and Raman Spectroscopy: In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for real-time reaction monitoring. mt.comamericanpharmaceuticalreview.com By inserting a probe directly into the reactor, these methods can track the concentration changes of reactants, intermediates, and products by observing their characteristic vibrational bands. mt.comlongdom.org This provides valuable kinetic and mechanistic information without the need for sampling. americanpharmaceuticalreview.com

Mass Spectrometry (MS): Mass spectrometry is extremely sensitive and can detect molecules at very low concentrations. rsc.org When coupled with a reaction, it can provide detailed information about the dynamics of catalytically relevant species, intermediates, and even decomposition products. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy detects changes in the chemical environment of atomic nuclei, providing detailed structural information about the species present in a reaction mixture over time. rsc.org

The integration of these analytical tools, particularly within flow chemistry setups, allows for rapid optimization and control. americanpharmaceuticalreview.com For example, real-time FTIR monitoring can determine when a flow system reaches a steady state and the optimal time to collect the product, ensuring the highest possible purity. americanpharmaceuticalreview.com

Exploration of Supramolecular Interactions and Self-Assembly Propensities based on Analogous Structures

The molecular structure of this compound, which contains a polar ketone, an ester group, an aromatic ring, and a flexible alkyl chain, suggests the potential for interesting supramolecular interactions. While the compound itself has not been extensively studied for these properties, insights can be drawn from analogous structures.

Molecules containing both ketone and ester functional groups can participate in various non-covalent interactions. The carbonyl oxygens in both the keto and ester groups are weakly basic and can act as hydrogen-bond acceptors. wikipedia.orgquora.com Although the molecule cannot donate hydrogen bonds itself (as it lacks O-H or N-H bonds), it can form hydrogen bonds with donor molecules like water or alcohols. wikipedia.orgquora.com

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural elucidation of Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group identification and substituent positioning. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy can validate carbonyl (C=O) and ester (C-O) groups. For crystalline derivatives, single-crystal X-ray diffraction using programs like SHELXL provides unambiguous structural confirmation. Gas chromatography-mass spectrometry (GC-MS) is suitable for purity assessment and volatile byproduct detection, as demonstrated in analogous ester analyses .

Q. How can synthetic routes for this compound be optimized for yield and scalability?

- Methodological Answer : Employ a two-step approach: (1) Friedel-Crafts acylation of 4-pentyloxyphenol with levulinic acid derivatives to form the 5-oxo-phenyl intermediate, and (2) esterification with ethanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., toluene for azeotropic water removal). Purify via column chromatography using gradient elution (hexane:ethyl acetate). Yields >80% are achievable with stoichiometric control and inert atmosphere .

Q. What solvent systems are ideal for chromatographic purification of this compound?

- Methodological Answer : Use medium-polarity solvents such as ethyl acetate/hexane (1:3 to 1:1 v/v) for silica gel chromatography. For reversed-phase HPLC, acetonitrile/water gradients (60–90% acetonitrile) resolve polar impurities. Solvent selection should account for the compound’s logP (~3.5, predicted) and UV activity at 270–280 nm due to the aromatic moiety .

Advanced Research Questions

Q. How do reaction conditions influence selectivity in catalytic hydrogenation of this compound?

- Methodological Answer : Temperature and catalyst choice critically affect product distribution. At 250°C, nickel phosphide (NiP–H₃PO₂) favors ethyl levulinate (85% selectivity), while elevating to 350°C shifts selectivity toward ethyl valerate (29%) via ketone reduction. Use in situ FTIR or GC-MS to track intermediate formation. Pressure (5–10 bar H₂) and solvent polarity (e.g., ethanol vs. THF) further modulate reaction pathways .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Molecular electrostatic potential (MESP) maps identify hydrogen-bonding motifs. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra for comparison with experimental data. Software like Gaussian or ORCA is recommended, referencing protocols from similar ester studies .

Q. How can enzymatic synthesis improve stereochemical control in derivative formation?

- Methodological Answer : Lipases (e.g., BaL) in organic solvents (xylene, 50°C) enable enantioselective transesterification or hydrolysis. For example, incubate with prochiral substrates to generate chiral esters (>88% yield). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Optimize enzyme loading (5–10% w/w) and water activity (a_w < 0.3) to enhance stability .

Q. What experimental setups measure critical parameters in CO2-ethyl ester binary systems?

- Methodological Answer : Use a high-pressure view cell with variable-volume capability to determine vapor-liquid critical points. For this compound-CO₂ mixtures, measure phase behavior at 40–100°C and 7–15 MPa. Analyze composition via gas chromatography and validate with Peng-Robinson equations of state. Such data inform supercritical fluid extraction or reaction engineering .

Data Contradictions and Resolution

Q. Discrepancies in reported selectivity for hydrogenation products: How to reconcile?

- Analysis : Conflicting selectivity values (e.g., ethyl valerate vs. γ-valerolactone) arise from divergent reaction conditions. Catalyst deactivation (e.g., sulfur poisoning in Ni-based systems) or solvent effects (polar aprotic vs. protic) alter intermediate stability. Reproduce experiments with controlled H₂ partial pressure and catalyst characterization (XRD, TEM) to identify active phases .

Q. Variability in enzymatic synthesis yields: What factors require optimization?

- Resolution : Yield differences (e.g., 67–88% for ethyl valerate) correlate with solvent choice, substrate molar ratio, and enzyme batch variability. Pre-immobilize lipases on mesoporous silica to enhance recyclability. Use design of experiments (DoE) to statistically optimize parameters like pH (5–7) and agitation rate .

Methodological Tables

Table 1 : Optimal Conditions for Catalytic Hydrogenation

| Parameter | Value/Range | Impact on Selectivity |

|---|---|---|

| Temperature | 250–350°C | Higher T favors ethyl valerate |

| H₂ Pressure | 5–10 bar | Increased pressure reduces side products |

| Catalyst Loading | 2–5 wt% NiP | Excess loading risks over-reduction |

Table 2 : Key Analytical Techniques for Structural Validation

| Technique | Application | Critical Parameters |

|---|---|---|

| ¹³C NMR | Carbonyl and aromatic ring confirmation | Deuterated DMSO, 125 MHz |

| HRMS | Molecular ion ([M+H]⁺) accuracy | Resolution > 30,000 |

| X-ray Diffraction | Absolute configuration (if crystalline) | SHELXL refinement (R < 0.05) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.